molecular formula C18H14O4 B4966844 7-Acetoxy-2-methylisoflavone CAS No. 3211-63-0

7-Acetoxy-2-methylisoflavone

Cat. No.: B4966844
CAS No.: 3211-63-0
M. Wt: 294.3 g/mol
InChI Key: DPIAJERHFDBLPT-UHFFFAOYSA-N
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Description

7-Acetoxy-2-methylisoflavone is a chemical compound belonging to the isoflavone class. It is characterized by its molecular formula C18H14O4 and a molecular weight of 294.306 g/mol . Isoflavones are known for their diverse biological activities and are commonly found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-2-methylisoflavone typically involves the acetylation of 2-methylisoflavone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group at the 7th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Acetoxy-2-methylisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoflavones .

Scientific Research Applications

7-Acetoxy-2-methylisoflavone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

    Biology: Studies have shown its potential in modulating biological pathways and its role as a phytoestrogen.

    Medicine: It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It is used in the formulation of dietary supplements and functional foods

Mechanism of Action

The mechanism of action of 7-Acetoxy-2-methylisoflavone involves its interaction with various molecular targets and pathways:

    Molecular Targets: It binds to estrogen receptors, modulating their activity.

    Pathways Involved: It influences the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

  • Formononetin
  • Quercetin
  • Kaempferol
  • Luteolin

Comparison: 7-Acetoxy-2-methylisoflavone is unique due to its specific acetoxy group at the 7th position, which imparts distinct chemical and biological properties. Unlike other isoflavones, it has shown a higher affinity for estrogen receptors and a more pronounced effect on specific signaling pathways .

Properties

IUPAC Name

(2-methyl-4-oxo-3-phenylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-17(13-6-4-3-5-7-13)18(20)15-9-8-14(22-12(2)19)10-16(15)21-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIAJERHFDBLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953989
Record name 2-Methyl-4-oxo-3-phenyl-4H-1-benzopyran-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Acetoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3211-63-0
Record name 7-(Acetyloxy)-2-methyl-3-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3211-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC108339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-oxo-3-phenyl-4H-1-benzopyran-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Acetoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161 - 162 °C
Record name 7-Acetoxy-2-methylisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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